molecular formula C16H18Cl3N B13734215 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride CAS No. 15866-71-4

3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride

Cat. No.: B13734215
CAS No.: 15866-71-4
M. Wt: 330.7 g/mol
InChI Key: ISZFHHXKECXFTG-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H17Cl2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to a butyl chain, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with butylamine, followed by the introduction of aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2,4-dichlorobenzyl)aniline hydrochloride
  • 4-(2,4-Dichlorophenyl)butylamine hydrochloride

Comparison

Compared to similar compounds, 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride is unique due to its specific structural features and the presence of both dichlorophenyl and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

15866-71-4

Molecular Formula

C16H18Cl3N

Molecular Weight

330.7 g/mol

IUPAC Name

3-[4-(2,4-dichlorophenyl)butyl]aniline;hydrochloride

InChI

InChI=1S/C16H17Cl2N.ClH/c17-14-9-8-13(16(18)11-14)6-2-1-4-12-5-3-7-15(19)10-12;/h3,5,7-11H,1-2,4,6,19H2;1H

InChI Key

ISZFHHXKECXFTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCCC2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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